6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine
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Overview
Description
6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine is a synthetic organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a fluorine atom at the 6th position and a methoxyphenyl group attached to the nitrogen atom of the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 4-fluorobenzaldehyde, under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate benzothiazole compound with 4-methoxyaniline in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Fluorination: The fluorine atom can be introduced by treating the intermediate compound with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atom, potentially converting the amine group to an amine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The methoxyphenyl group contributes to the compound’s lipophilicity, facilitating its penetration through biological membranes. The benzothiazole ring provides structural stability and rigidity, ensuring effective interaction with the target site.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-(4-methoxyphenyl)-N-methyl-2-(trifluoromethyl)-4-quinazolinamine
- 6-fluoro-2-phenyl-1H-indole
- Fluoroquinolones linked to 4-thiazolidinone moieties
Uniqueness
6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both fluorine and methoxy groups enhances its biological activity and chemical stability compared to other similar compounds. Additionally, the benzothiazole ring system provides a versatile scaffold for further functionalization and optimization in drug design and materials science.
Properties
IUPAC Name |
6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c1-18-11-5-3-10(4-6-11)16-14-17-12-7-2-9(15)8-13(12)19-14/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSHFIWAHMBJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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